An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrrole
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrrole
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, 2-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrrole. Designed for researchers, scientists, and professionals in the field of drug development, this document delves into the structural elucidation, synthesis, and key physicochemical parameters of this molecule. By integrating theoretical principles with detailed, field-proven experimental protocols, this guide aims to serve as an essential resource for the evaluation and advancement of this and related compounds in medicinal chemistry. The strategic incorporation of a 4-bromophenyl moiety at the 2-position and an ethylsulfonyl group at the 3-position of the pyrrole scaffold suggests a modulation of its electronic and lipophilic character, rendering its detailed physicochemical profiling critical for predicting its pharmacokinetic and pharmacodynamic behavior. Potential applications, particularly as an inhibitor of Epidermal Growth Factor Receptor (EGFR), are also discussed.
Introduction and Molecular Overview
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The compound 2-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrrole is a synthetic derivative designed to leverage the unique electronic and steric properties of its substituents to interact with biological targets. The presence of the electron-rich pyrrole ring, combined with an electron-withdrawing ethylsulfonyl group and a lipophilic bromophenyl substituent, creates a molecule with a distinct physicochemical profile that is of significant interest in drug discovery.[1][4] Preliminary in silico studies and research on analogous structures suggest that this class of compounds may act as inhibitors of protein kinases such as EGFR, which are often dysregulated in various cancers.[1][4][5]
Molecular Structure:
-
Systematic Name: 2-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrrole
-
Molecular Formula: C₁₂H₁₁BrNO₂S
-
Molecular Weight: 316.19 g/mol
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Core Scaffold: 1H-pyrrole
-
Key Substituents:
-
A 4-bromophenyl group at the C2 position.
-
An ethylsulfonyl group at the C3 position.
-
The strategic placement of these substituents is anticipated to significantly influence the compound's acidity, solubility, and lipophilicity, which are critical determinants of its drug-like properties.
Structural Elucidation and Spectroscopic Analysis
The definitive identification and structural confirmation of 2-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrrole rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of the atoms within the molecule.
Expected ¹H NMR Spectral Features:
-
Pyrrole Ring Protons: The protons on the pyrrole ring will exhibit characteristic chemical shifts. The H4 and H5 protons are expected to be distinct and will likely appear as doublets or multiplets in the aromatic region, influenced by the adjacent substituents.
-
Ethyl Group Protons: The ethylsulfonyl group will show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons.
-
Bromophenyl Protons: The protons on the 4-bromophenyl ring will appear as two distinct doublets in the aromatic region, characteristic of a para-substituted benzene ring.
-
N-H Proton: The pyrrole N-H proton will likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Pyrrole Ring Carbons: Four distinct signals are expected for the carbons of the pyrrole ring. The chemical shifts will be influenced by the electron-withdrawing sulfonyl group and the aryl substituent.
-
Ethyl Group Carbons: Two signals corresponding to the methyl and methylene carbons of the ethyl group.
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Bromophenyl Carbons: Four signals for the carbons of the bromophenyl ring, with the carbon attached to the bromine atom showing a characteristic chemical shift.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with two major peaks in the mass spectrum separated by two mass units (M+ and M+2), which is a definitive indicator of a monobrominated compound.
Synthesis Pathway
The synthesis of 2-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrrole can be approached through a multi-step sequence, leveraging established synthetic methodologies for substituted pyrroles. A plausible synthetic route is outlined below.
Proposed Synthetic Scheme
A logical approach involves the initial construction of a substituted pyrrole core, followed by the introduction of the ethylsulfonyl group.
Step 1: Synthesis of a 2-(4-Bromophenyl)-1H-pyrrole intermediate.
This can be achieved via a Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine.[6][7] Alternatively, a Friedel-Crafts acylation of pyrrole with 4-bromobenzoyl chloride could provide a ketone intermediate, which can then be reduced.
Step 2: Sulfonylation of the Pyrrole Ring.
The introduction of the ethylsulfonyl group at the 3-position can be achieved through electrophilic substitution.[8][9] Given the directing effects of the existing 2-aryl substituent, regioselective sulfonylation at the C3 position is feasible.
Caption: Proposed synthetic pathway for 2-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrrole.
Physicochemical Properties and Experimental Determination
The following sections detail the key physicochemical properties of the title compound and provide standardized protocols for their experimental determination.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For a pure compound, a sharp melting range is expected.
Expected Properties: As a crystalline solid, 2-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrrole is expected to have a distinct and sharp melting point. The presence of the polar sulfonyl group and the rigid aromatic rings likely contributes to a relatively high melting point due to strong intermolecular interactions.
Experimental Protocol: Capillary Method (OECD 102) [7][10][11][12][13]
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a controlled heating block.
-
Determination: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.
Caption: Experimental workflow for melting point determination.
Solubility
Solubility is a critical parameter that influences a drug's absorption and distribution. The solubility of this compound is expected to be low in aqueous media and higher in organic solvents.
Expected Properties: The large, nonpolar bromophenyl group and the overall molecular structure suggest poor water solubility. However, the polar sulfonyl group and the N-H group of the pyrrole ring may allow for some solubility in polar organic solvents.
Experimental Protocol: Flask Method (OECD 105) [14][15][16][17]
This method is suitable for substances with a solubility above 10⁻² g/L.
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.
-
Stirring: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Experimental workflow for solubility determination.
Acidity (pKa)
The pKa value indicates the strength of an acid. For this compound, the most acidic proton is the N-H of the pyrrole ring.
Expected Properties: The pyrrole N-H is weakly acidic. The presence of the strongly electron-withdrawing ethylsulfonyl group at the adjacent C3 position is expected to significantly increase the acidity (lower the pKa) of the N-H proton compared to unsubstituted pyrrole by stabilizing the resulting conjugate base.
Experimental Protocol: Potentiometric Titration [6][18][19][20][21]
For poorly water-soluble compounds, titration in a co-solvent system is often necessary.
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water).
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. For co-solvent systems, a series of measurements at different co-solvent concentrations is performed, and the aqueous pKa is determined by extrapolation to 0% co-solvent.
Lipophilicity (LogP)
The partition coefficient (P) between n-octanol and water, expressed as logP, is a key measure of a compound's lipophilicity and its ability to cross biological membranes.
Expected Properties: The presence of the large, hydrophobic 4-bromophenyl group is expected to confer significant lipophilicity to the molecule, resulting in a relatively high positive logP value. Bromo-substituted aromatic compounds are generally more lipophilic than their non-halogenated counterparts.[22][23][24]
Experimental Protocol: Shake-Flask Method (OECD 107) [25][26][27][28]
-
Phase Preparation: n-octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.
-
Partitioning: A small, known amount of the compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken gently for a sufficient time to allow for equilibrium to be established, followed by separation of the two phases, often aided by centrifugation.
-
Concentration Analysis: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrrole, including predicted values where experimental data is unavailable.
| Property | Description | Predicted/Expected Value | Recommended Experimental Method |
| Molecular Formula | The elemental composition of the molecule. | C₁₂H₁₁BrNO₂S | Mass Spectrometry |
| Molecular Weight | The mass of one mole of the substance. | 316.19 g/mol | Mass Spectrometry |
| Appearance | The physical state and color at room temperature. | Off-white to pale yellow crystalline solid | Visual Inspection |
| Melting Point | The temperature at which the solid transitions to a liquid. | Expected to be a sharp range, likely >150 °C | Capillary Method (OECD 102)[7][10][11][12][13] |
| Aqueous Solubility | The maximum concentration that can dissolve in water. | Low (< 0.1 mg/mL) | Flask Method (OECD 105)[14][15][16][17] |
| pKa | The acid dissociation constant of the pyrrole N-H proton. | Expected to be lower (more acidic) than unsubstituted pyrrole. | Potentiometric Titration[6][18][19][20][21] |
| LogP | The n-octanol/water partition coefficient. | High and positive (likely in the range of 3-4) | Shake-Flask Method (OECD 107)[25][26][27][28] |
Conclusion and Future Directions
2-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrrole is a molecule of significant interest for medicinal chemistry, with a physicochemical profile that suggests a balance of features conducive to biological activity. Its predicted low aqueous solubility and high lipophilicity are critical considerations for formulation and drug delivery strategies. The electron-withdrawing nature of the ethylsulfonyl group is expected to modulate the electronic properties of the pyrrole ring, potentially enhancing its interaction with biological targets.
The experimental protocols detailed in this guide provide a robust framework for the empirical determination of this compound's key physicochemical properties. Accurate measurement of these parameters is essential for building reliable structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR) models, which will be instrumental in guiding the future optimization of this and related pyrrole derivatives as potential therapeutic agents. Further studies should focus on the experimental validation of these properties and the exploration of its biological activity, particularly its potential as an EGFR inhibitor.
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